6-Bromochroman-3-amine
Description
Significance of Chroman Derivatives as Privileged Scaffolds in Medicinal Chemistry
The chroman framework, a heterocyclic motif consisting of a benzene (B151609) ring fused to a pyran ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. core.ac.uknih.govresearchgate.net This designation stems from the recurring presence of the chroman core in a multitude of natural products and synthetic molecules that exhibit a broad spectrum of biological activities. rsc.orgmdpi.com The rigid, bicyclic nature of the chroman system provides a defined three-dimensional structure that can be strategically functionalized to interact with various biological targets. nih.govresearchgate.net
The versatility of the chroman scaffold allows for the introduction of diverse substituents at various positions, enabling the fine-tuning of physicochemical properties and biological activity. rsc.org This structural adaptability has made chroman derivatives a focal point in the design and development of novel therapeutic agents across different disease areas. nih.govresearchgate.net Researchers have successfully synthesized extensive libraries of chroman-based compounds, leading to the discovery of molecules with significant potential in drug discovery programs. nih.govresearchgate.net The chroman ring system is a key component in numerous biologically active compounds, including those with neuroprotective, anticancer, and anti-inflammatory properties. core.ac.ukdovepress.com
Overview of Biologically Active Chroman-Amine Structures and Their Research Applications
Within the broader class of chroman derivatives, chroman-amines have emerged as a particularly valuable and extensively studied subgroup. core.ac.ukresearchgate.net The incorporation of an amine functional group into the chroman scaffold introduces a basic center that can participate in crucial hydrogen bonding interactions with biological macromolecules, a key feature for many drug-receptor interactions. nih.gov Chiral amines, in particular, are fundamental structural motifs in a vast number of natural products and pharmaceuticals. acs.org
Research has demonstrated that chroman-amine derivatives possess a wide array of pharmacological properties. For instance, certain chroman-3-amine (B1202177) derivatives have shown high affinity for the 5-HT1A receptor, which is implicated in the prevention of neuronal death and oxidative stress. researchgate.net Furthermore, a human Bradykinin (B550075) B1 receptor antagonist incorporating a chroman-4-amine (B2768764) unit has been associated with the regulation of neuroinflammation. researchgate.net The position and substitution of the amine group on the chroman ring, as well as the stereochemistry, can significantly influence the biological activity profile.
The following table provides a snapshot of some biologically active chroman-amine structures and their investigated applications:
| Compound Class | Biological Target/Application |
| Chroman-3-amine derivatives | 5-HT1A receptor binding, neuroprotection researchgate.net |
| Chroman-4-amine derivatives | Bradykinin B1 receptor antagonism, neuroinflammation core.ac.ukresearchgate.net |
| gem-Dimethylchroman-4-amines | Butyrylcholinesterase (BuChE) inhibition core.ac.uk |
| Lactam-fused chroman derivatives with 3-amino substituents | 5-HT1A receptor and 5-HT transporter affinity researchgate.net |
Rationale for Dedicated Research on 6-Bromochroman-3-amine Derivatives within the Chroman-Amine Class
The specific focus on This compound within the diverse chroman-amine family is driven by several key considerations. The introduction of a bromine atom at the 6-position of the chroman ring significantly alters the electronic properties of the aromatic ring through its inductive and resonance effects. This halogenation can enhance membrane permeability and introduce a potential site for further chemical modification through reactions characteristic of aryl bromides.
The presence of the amine group at the 3-position is crucial for the compound's potential biological activity, allowing for the formation of key interactions with target proteins. The combination of the bromo substituent and the amine functional group on the privileged chroman scaffold creates a unique chemical entity with a distinct pharmacological profile.
Preliminary investigations into related bromo-substituted chroman derivatives have shown promising results. For example, a study on 3-benzylidene-4-chromanones revealed that a 3-bromo-benzylidene derivative exhibited notable cytotoxic activity against certain cancer cell lines. researchgate.net While this is a different chroman derivative, it highlights the potential impact of bromine substitution on biological activity. The specific arrangement of substituents in this compound warrants dedicated research to fully elucidate its structure-activity relationships and therapeutic potential. The exploration of its synthesis and biological evaluation is a logical progression in the broader field of chroman-amine medicinal chemistry. guidechem.com
Structure
3D Structure
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
6-bromo-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C9H10BrNO/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3,8H,4-5,11H2 |
InChI Key |
BUFGYKCIZBYJSH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)Br)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromochroman 3 Amine and Its Analogues
General Strategies for Chroman-3-amine (B1202177) Synthesis
The construction of the chroman-3-amine structure can be achieved through several strategic approaches, each with its own set of advantages and applications. These methods primarily involve the formation of the amine group at the C-3 position of the chroman ring.
Reduction of Chroman-3-one (B94795) Oxime Precursors
A common pathway to chroman-3-amine involves the reduction of a chroman-3-one oxime. This two-step process begins with the formation of the oxime from chroman-3-one. The subsequent reduction of the oxime C=N double bond yields the desired amine.
Various reducing agents can be employed for this transformation. Catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst is an effective method. Alternatively, hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like tetrahydrofuran (B95107) (THF) can also achieve this reduction. Recent studies have also explored other systems, such as sodium cyanoborohydride (NaBH₃CN) in the presence of a MoCl₅/NaHSO₄·H₂O system, for the efficient reduction of various oximes to their corresponding amines. koreascience.kr While ene-reductases have been serendipitously found to reduce oxime functionalities, this has not yet been applied to produce simple amines from oximes with a defined enzyme. acs.org Pyridine–borane in an acidic medium has also been used to reduce oximes to hydroxylamine (B1172632) derivatives without over-reduction. rsc.org
| Precursor | Reagents | Product | Yield | Reference |
| Chroman-3-one Oxime | H₂, Pd/C | Chroman-3-amine | - | |
| Chroman-3-one Oxime | NaBH₄, THF | Chroman-3-amine | - | |
| Various Oximes | NaBH₃CN, MoCl₅/NaHSO₄·H₂O | Corresponding Amines | High to excellent | koreascience.kr |
Biocatalytic Approaches via Enantioselective Reductive Amination of 3-Chromanones
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. researchgate.net The enantioselective reductive amination of 3-chromanones is a particularly effective biocatalytic strategy for producing optically pure chroman-3-amine derivatives.
This approach utilizes enzymes such as imine reductases (IREDs) or ω-transaminases. researchgate.netresearchgate.net IREDs, which are NADPH-dependent, catalyze the one-step generation of chiral amines from ketones and an amine source. researchgate.net Metagenomic IREDs have demonstrated high yields and the ability to produce both enantiomers (>15 examples) on a preparative scale. researchgate.net
Similarly, ω-transaminases have been successfully used for the amination of 3-chromanone. researchgate.net These enzymes can produce enantiopure (S)- and (R)-3-aminochromane with excellent enantiomeric excess (>99%) and high conversion rates. researchgate.netresearchgate.net For instance, the amination of 3-chromanone on a 100 mg scale resulted in optically pure (R)-3-aminochromane with complete conversion and a 78% isolated yield. researchgate.net The AmDH-FDH system, requiring only HCOONH₄ buffer and catalytic NAD+, is another efficient method for the reductive amination of prochiral ketones. nih.gov
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Isolated Yield | Reference |
| 3-Chromanone | (S)- and (R)-selective ω-transaminases | Enantiopure (S)- and (R)-3-aminochromane | >99% | - | researchgate.net |
| 3-Chromanone | ω-transaminase | (R)-3-aminochromane | >99% | 78% | researchgate.net |
| 2-Tetralones and 3-Chromanones | Metagenomic IREDs | Chiral 2-aminotetralin and 3-aminochroman derivatives | High | High | researchgate.net |
Reductive Amination of Chroman-4-one Substrates
An alternative strategy involves the use of chroman-4-one as a starting material. A key transformation in this pathway is the synthesis of cis-3-amino-6-bromochroman-4-ol. This is achieved through the reduction of N-(6-bromo-4-oxochroman-3-yl)acetamide with sodium borohydride to yield cis-N-(6-bromo-4-hydroxychroman-3-yl)acetamide, which is then hydrolyzed to the desired amino alcohol. researchgate.net This intermediate highlights a pathway that modifies the chroman-4-one backbone to introduce the C-3 amine functionality.
Mannich-Type Reactions and Related Aminoalkylation Approaches for Chroman Derivatives
Mannich-type reactions provide a convergent approach to construct β-amino carbonyl compounds, which are precursors to or can be considered analogues of chroman-3-amines. wikipedia.org This three-component reaction involves an aldehyde, an amine, and a carbonyl compound with an acidic α-proton. wikipedia.org The reaction proceeds through the formation of an iminium ion, which then reacts with the enol form of the carbonyl compound. wikipedia.org
In the context of chroman synthesis, variations of the Mannich reaction have been employed. For example, a three-component aromatic Betti-type reaction has been used to synthesize benzo[f]chromen-3-amine derivatives. researchgate.net Lipase-catalyzed trimolecular condensation of heterocyclic aldehydes, acetone, and primary aromatic amines has also been reported to produce new Mannich bases. mdpi.com Furthermore, phosphine-catalyzed domino reactions have been developed to synthesize highly functionalized chroman derivatives. acs.org The Mannich reaction has also been utilized for the synthesis of 3-amino alkylated indoles in water. rsc.org
Approaches for Introducing Bromine into the Chroman Core
The introduction of a bromine atom onto the aromatic ring of the chroman system is a crucial step in the synthesis of 6-bromochroman-3-amine. This is typically achieved through electrophilic aromatic substitution.
Direct Bromination Strategies of the Chroman Ring System
Direct bromination of the chroman ring is a common method for introducing a bromine atom. The regioselectivity of this reaction is influenced by the substituents already present on the aromatic ring and the reaction conditions. For the synthesis of 6-bromochroman (B1278623) derivatives, electrophilic brominating agents are used.
One method involves the use of N-bromosuccinimide (NBS) in the presence of sulfuric acid to introduce bromine at the 8-position of the chroman ring. vulcanchem.com Another approach utilizes copper(II) bromide (CuBr₂) for the monobromination of chroman-4-one. acs.org Pyridinium tribromide (PTB) has also been used as a brominating agent for chroman-4-one derivatives. acs.org The direct bromination of (E)-2-styrylchromones with PTB in acetic acid resulted in a mixture of brominated products, indicating competitive bromination at different sites. core.ac.uk
| Substrate | Brominating Agent | Product | Reference |
| Chroman | N-Bromosuccinimide (NBS), H₂SO₄ | 8-Bromochroman | vulcanchem.com |
| Chroman-4-one | CuBr₂ | Monobrominated chroman-4-one | acs.org |
| 8-bromo-6-chloro-2-pentylchroman-4-one | Pyridinium tribromide (Py·Br₃) | 3-bromo-8-bromo-6-chloro-2-pentylchroman-4-one | acs.org |
| (E)-2-styrylchromones | Pyridinium tribromide (PTB), Acetic Acid | Mixture of brominated products | core.ac.uk |
Synthesis Utilizing Brominated Phenolic Precursors
A primary strategy for synthesizing brominated chroman derivatives involves the use of brominated phenolic precursors. This approach ensures the regioselective placement of the bromine atom on the aromatic ring from the outset.
The synthesis can begin with a brominated phenol (B47542), which then undergoes reactions to build the heterocyclic ring. For instance, 2-bromophenols can be coupled with 1,3-dienes in a palladium-catalyzed heteroannulation reaction to form dihydrobenzofurans, a related oxygen-containing heterocycle. nih.gov While not directly producing a chroman, this illustrates the principle of starting with a halogenated phenol. A more direct route to chromans involves the reaction of a brominated phenol with an appropriate three-carbon unit.
The regioselectivity of phenol bromination itself can be a challenge due to the similar reactivity of the ortho and para positions. chemistryviews.org However, methods have been developed to achieve high selectivity for para-bromination, which is crucial for synthesizing 6-bromochroman derivatives. chemistryviews.org For example, using trimethylsilyl (B98337) bromide (TMSBr) with bulky sulfoxides as promoters can lead to high yields of the desired p-bromophenol. chemistryviews.org Once the correctly brominated phenol is obtained, subsequent reactions, such as intramolecular Friedel-Crafts type cyclizations of O-allyl or homoallyl phenols, can be employed to construct the chroman ring. nih.gov
Furthermore, the Pechmann condensation, a classic method for coumarin (B35378) synthesis, can be adapted by using brominated phenolic precursors to introduce the bromine atom at the desired position from the start. While this leads to a chromen-2-one, subsequent reduction and functional group manipulations can yield the desired chroman structure.
Natural manganese oxides have also been shown to catalyze the oxidation of phenol in the presence of bromide ions, leading to the formation of brominated phenolic compounds. nih.gov This suggests an environmentally relevant pathway for the formation of these precursors, although its synthetic utility may be limited due to the formation of multiple products. nih.gov
Specific Synthetic Routes to this compound and its Stereoisomers
Specific synthetic routes to this compound often start from a pre-formed chroman-4-one. For instance, N-(6-bromo-4-oxochroman-3-yl)acetamide can be reduced with sodium borohydride to yield cis-N-(6-bromo-4-hydroxychroman-3-yl)acetamide. researchgate.net This intermediate can then be hydrolyzed to the cis-3-amino-6-bromochroman-4-ol. researchgate.net To obtain the trans stereoisomer, the cis-alcohol can be converted to a chloride with inversion of stereochemistry, followed by hydrolysis. researchgate.net
Another approach involves the synthesis of 3-azido-6-bromochroman-4-one, which can serve as a precursor to the amine. metu.edu.tr The azido (B1232118) group can be introduced, and subsequent reduction would yield the desired amine.
Reductive amination of a corresponding ketone, 6-bromochroman-3-one, provides a direct route to the amine. libretexts.orglibretexts.org This reaction involves the formation of an imine intermediate from the ketone and an amine source (like ammonia), which is then reduced in situ to the desired amine. libretexts.orglibretexts.org
The table below outlines a general synthetic sequence starting from a brominated chroman-4-one.
| Step | Reactant | Reagent(s) | Product | Reference |
| 1 | 6-Bromochroman-4-one (B184902) | Py·Br₃ | 3-Bromo-6-bromochroman-4-one | acs.org |
| 2 | 3-Bromo-6-bromochroman-4-one | NaN₃ | 3-Azido-6-bromochroman-4-one | metu.edu.tr |
| 3 | 3-Azido-6-bromochroman-4-one | H₂, Pd/C or LiAlH₄ | This compound | libretexts.org |
Stereoselective Synthesis and Enantiomeric Purity Control
Achieving high enantiomeric purity is crucial for the application of chiral amines in pharmaceuticals. Various strategies have been developed for the stereoselective synthesis of chroman-3-amine derivatives.
Application of Chiral Auxiliaries and Catalysts in Stereoselective Syntheses
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org For the synthesis of chiral amines, auxiliaries such as oxazolidinones and camphorsultam have been successfully employed. wikipedia.org These auxiliaries can be attached to the nitrogen atom or another part of the molecule to direct the approach of reagents.
Transition metal catalysts combined with chiral ligands are powerful tools for enantioselective synthesis. acs.org For example, the asymmetric hydrogenation of enamides derived from chroman-3-ones using cationic Ru-Synphos catalysts can produce optically active 3-aminochroman derivatives with high enantiomeric excesses. acs.org Similarly, chiral tertiary amine-thioureas have been used as organocatalysts in the synthesis of 2-amino-4H-chromenes. tandfonline.com
The following table summarizes some catalytic systems used for the synthesis of chiral chroman derivatives.
| Catalyst/Auxiliary | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Ru-Synphos | Asymmetric Hydrogenation | 3-Aminochroman derivatives | up to 96% | acs.org |
| Chiral Tertiary Amine-Thioureas | Three-component reaction | 2-Amino-4H-chromenes | High | tandfonline.com |
| Lewis Base Catalysis | Carbosulfenylation | 3,4-Disubstituted chromans | Excellent | nih.gov |
Chemo-Enzymatic Routes for Enantiopure Chroman-3-amine Derivatives
Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. nih.gov Enzymes, such as transaminases, lipases, and oxidases, can exhibit high enantioselectivity, making them ideal for the synthesis of enantiopure amines. csic.esdovepress.com
One common chemo-enzymatic strategy is the dynamic kinetic resolution (DKR) of racemic amines or their precursors. nih.gov In this process, an enzyme selectively acylates one enantiomer of a racemic amine, while the unreacted enantiomer is continuously racemized by a chemical catalyst, theoretically allowing for a 100% yield of the desired enantiomerically pure product. nih.gov
ω-Transaminases (ω-TAs) are particularly useful for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor with high stereoselectivity. csic.esmdpi.com A chemo-enzymatic cascade can be designed where a prochiral ketone is first synthesized chemically and then converted to a chiral amine using a transaminase. rsc.org
The following table highlights some enzymatic approaches for chiral amine synthesis.
| Enzyme Type | Strategy | Substrate | Product | Key Feature | Reference |
| ω-Transaminase | Asymmetric Synthesis | Prochiral Ketone | Chiral Amine | High enantioselectivity | csic.esmdpi.com |
| Lipase | Kinetic Resolution | Racemic Amine | Enantiopure Acylated Amine | Separation of enantiomers | pluscommunication.eu |
| Amine Oxidase | Deracemization | Racemic Tertiary Amine | Enantiopure Tertiary Amine | One-pot process with a reducing agent | nih.gov |
Considerations for Scalable and Sustainable Synthesis of Brominated Chroman-Amines
The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability and sustainability. Key factors include the cost and availability of starting materials, the efficiency and safety of the reactions, and the environmental impact of the process.
For the synthesis of brominated compounds, traditional methods often use elemental bromine, which is hazardous and generates waste. nih.gov More sustainable alternatives include electrochemical bromination using bromide salts as the bromine source. nih.govresearchgate.net This method can be highly efficient and operates under mild conditions. nih.gov
Green chemistry principles encourage the use of renewable feedstocks, solvent-free or aqueous reaction conditions, and catalytic methods to minimize waste and energy consumption. ijnc.ir For instance, the use of organocatalysts or biocatalysts in aqueous media can significantly improve the sustainability of a synthesis. fau.eunih.gov Flow chemistry is another technology that can enhance scalability and safety by allowing for precise control over reaction parameters in a continuous process. pluscommunication.eu
The development of one-pot or domino reactions, where multiple transformations occur in a single reaction vessel, can also contribute to a more sustainable process by reducing the number of purification steps and minimizing solvent use. fau.eu
Chemical Reactivity and Mechanistic Investigations of 6 Bromochroman 3 Amine
Reactivity of the Primary Amine Functionality
The primary amine group in 6-bromochroman-3-amine is a key site of chemical reactivity, behaving as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. chemguide.co.ukwikipedia.org This inherent nucleophilicity drives a variety of reactions, allowing for the synthesis of a diverse range of derivatives.
Nucleophilic Substitution Reactions Involving the Amine Group
The primary amine functionality of this compound readily participates in nucleophilic substitution reactions. The lone pair of electrons on the nitrogen atom attacks electrophilic centers, such as the partially positive carbon atom in a halogenoalkane. chemguide.co.uksavemyexams.com This initial attack leads to the formation of a substituted ammonium (B1175870) salt. chemguide.co.uklibretexts.org
For instance, the reaction with an alkyl halide like bromoethane (B45996) would proceed via an S(_N)2 mechanism. msu.edumsu.edu The amine nitrogen attacks the electrophilic carbon of bromoethane, displacing the bromide ion and forming a secondary amine derivative. chemguide.co.uk However, such direct alkylations can be difficult to control, often leading to a mixture of secondary, tertiary, and even quaternary ammonium salts, as the newly formed secondary amine can also act as a nucleophile. libretexts.orglumenlearning.comlibretexts.org A large excess of the initial amine is often used to favor the formation of the primary substitution product. savemyexams.comlumenlearning.com
Table 1: Products of Nucleophilic Substitution with Bromoethane
| Reactant | Product | Reaction Type |
| This compound | N-Ethyl-6-bromochroman-3-amine | Secondary Amine Formation |
| N-Ethyl-6-bromochroman-3-amine | N,N-Diethyl-6-bromochroman-3-amine | Tertiary Amine Formation |
| N,N-Diethyl-6-bromochroman-3-amine | N,N,N-Triethyl-6-bromochroman-3-ammonium bromide | Quaternary Ammonium Salt Formation |
Formation of Imines and Other Nitrogen-Containing Derivatives
Primary amines, such as this compound, react with aldehydes and ketones to form imines, which are characterized by a carbon-nitrogen double bond. youtube.commasterorganicchemistry.com This condensation reaction is typically reversible and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The reaction is often catalyzed by acid. masterorganicchemistry.com
The mechanism begins with the nucleophilic attack of the amine's nitrogen on the carbonyl carbon. youtube.com A subsequent proton transfer results in a neutral intermediate called a carbinolamine. libretexts.org Protonation of the hydroxyl group of the carbinolamine allows for its removal as water, forming an iminium ion, which is then deprotonated to yield the final imine product. youtube.comlibretexts.org Reductive amination, a process where the intermediate imine is reduced in situ, provides a controlled method for producing secondary amines, avoiding the over-alkylation issues seen in direct alkylation. masterorganicchemistry.com
Other nitrogen-containing derivatives can also be synthesized. For example, the Hofmann bromamide (B1595942) reaction, which involves treating an amide with bromine in an aqueous or alcoholic solution of sodium hydroxide, can be used to prepare primary amines. simply.science While this is a method for amine synthesis, related principles can be applied to modify the amine group.
Acylation and Alkylation Reactions for N-Substituted Derivatives
The primary amine of this compound can be readily acylated and alkylated to form a wide array of N-substituted derivatives. wikipedia.org Acylation typically involves the reaction of the amine with acyl chlorides or acid anhydrides in what is known as the Schotten-Baumann reaction, yielding amides. wikipedia.org Similarly, reaction with sulfonyl chlorides produces sulfonamides, a transformation utilized in the Hinsberg test to differentiate between primary, secondary, and tertiary amines. msu.edu
Alkylation, as discussed previously, can be achieved using alkyl halides. wikipedia.orglumenlearning.com However, due to the propensity for multiple alkylations, this method can lead to a mixture of products. libretexts.orgmasterorganicchemistry.com To achieve more controlled alkylation, alternative methods such as reductive amination are often preferred. masterorganicchemistry.com This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to the desired secondary or tertiary amine. masterorganicchemistry.com
Table 2: Examples of N-Substitution Reactions
| Reagent | Product Type |
| Acyl Chloride | N-Acyl Derivative (Amide) |
| Alkyl Halide | N-Alkyl Derivative (Secondary/Tertiary Amine) |
| Sulfonyl Chloride | N-Sulfonyl Derivative (Sulfonamide) |
| Aldehyde/Ketone (followed by reduction) | N-Alkyl Derivative (Secondary/Tertiary Amine) |
Deamination Pathways and their Stereochemical Implications for Chroman-Amines
Deamination is the process of removing an amino group from a molecule. rnlkwc.ac.inlibretexts.org In a laboratory setting, this can be a challenging transformation. frontiersin.org One approach involves the reaction of primary amines with nitrous acid to form diazonium salts, which are often unstable and can decompose to form a variety of products, including alcohols and alkenes, with the loss of nitrogen gas. The stereochemical outcome of such reactions can be complex and may involve carbocation intermediates, potentially leading to rearrangements and a loss of stereochemical integrity.
In biological systems, deamination is a common metabolic process, often catalyzed by enzymes such as amino acid oxidases and dehydrogenases. rnlkwc.ac.inucl.ac.uk These enzymatic reactions are typically highly specific in terms of both substrate and stereochemistry. For instance, L-amino acid oxidases specifically act on L-amino acids. rnlkwc.ac.in While direct studies on the deamination of this compound are not prevalent, the general principles of amine deamination suggest that both chemical and enzymatic methods could be employed, with the latter offering greater stereochemical control. The stereochemistry of the starting chroman-amine would be a critical factor in determining the stereochemistry of the product, especially in reactions proceeding through concerted or enzyme-catalyzed mechanisms. Research into the deamination of primary amines has explored methods that proceed through isodiazene intermediates, which can offer good functional group tolerance under mild conditions. nih.gov
Reactivity of the Bromo Substituent
The bromine atom attached to the aromatic ring of this compound also influences its reactivity, particularly in reactions involving the aromatic core.
Nucleophilic Aromatic Substitution (SNAr) on the Brominated Chroman Core
Aromatic rings are generally nucleophilic, but they can undergo nucleophilic aromatic substitution (S(_N)Ar) under certain conditions, particularly when the ring is substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In an S(_N)Ar reaction, a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. wikipedia.org The mechanism typically involves a two-step addition-elimination process, where the nucleophile first attacks the carbon bearing the leaving group to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The leaving group is then eliminated to restore the aromaticity of the ring. nptel.ac.in
For S(_N)Ar to occur readily, the aromatic ring needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgnptel.ac.in These groups help to stabilize the negative charge of the Meisenheimer complex through resonance. nptel.ac.in In the case of this compound, the reactivity of the bromo substituent towards S(_N)Ar would be influenced by the electronic nature of the chroman ring system and any other substituents present. While the amine group is generally electron-donating, its effect on the aromatic ring can be modified, for example, by protonation or conversion to an electron-withdrawing group. The solvent can also play a significant role in the kinetics of S(_N)Ar reactions. uchile.clacsgcipr.org
Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization (e.g., Suzuki, Heck)
The bromine atom at the C-6 position of the this compound scaffold serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgwikipedia.orgrsc.org The Suzuki and Heck reactions are prominent examples of such transformations, enabling the functionalization of aryl halides like 6-bromochroman (B1278623). organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.orgorganic-chemistry.org In the context of 6-bromochroman derivatives, this reaction allows for the formation of a new carbon-carbon bond at the 6-position, enabling the synthesis of biaryl structures or the introduction of various alkyl or vinyl groups. The general mechanism involves a catalytic cycle beginning with the oxidative addition of the palladium(0) catalyst to the aryl bromide bond. This is followed by transmetalation with the organoboron reagent (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org
Research has demonstrated the feasibility of Suzuki-Miyaura couplings on related bromo-heterocyclic systems, including bromotryptophan and other aryl halides, often under mild conditions. dntb.gov.uanih.gov For instance, the coupling of aryl halides with boronic acids can be achieved using various palladium catalysts and ligands, with the choice of base and solvent being crucial for reaction efficiency. organic-chemistry.org
Heck Reaction:
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. iitk.ac.innumberanalytics.combyjus.com This reaction provides a direct method for the arylation of olefins. organic-chemistry.org For this compound, a Heck reaction could be employed to attach an alkenyl substituent at the 6-position. The catalytic cycle typically includes oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. byjus.com The reaction is known for its stereoselectivity, often favoring the formation of the trans isomer. byjus.com
The table below summarizes typical conditions for these palladium-catalyzed reactions, which are broadly applicable to aryl bromides.
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Catalyst (Palladium Source) | Ligand | Base | Solvent | Coupling Partner |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | PPh₃, PCy₃, Xantphos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, Water, Toluene | Aryl/Vinyl Boronic Acids/Esters |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Alkenes (e.g., acrylates, styrenes) |
This table presents generalized conditions. Specific optimizations are typically required for individual substrates.
Reduction of the Bromine Atom to a Hydrogen
The conversion of the C-Br bond to a C-H bond, a process known as hydrodehalogenation or debromination, is a key transformation for removing the halogen substituent from the chroman core. wikipedia.org This reduction can be desirable in synthetic pathways where the bromine atom has served its purpose as an activating group or a site for functionalization and the parent, unsubstituted chroman scaffold is the final target.
Several methods can achieve this transformation. Catalytic hydrogenation is a common approach, where the bromo-compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). wikipedia.org This process replaces the carbon-halogen bond with a carbon-hydrogen bond. wikipedia.org
Alternatively, reductive dehalogenation can be performed using metal-based reducing agents. Samarium(II) iodide (SmI₂) in the presence of a proton source is a powerful reagent for such reductions. gu.se Other methods include the use of Grignard reagents followed by protonolysis or reactions with low-valent transition metals. wikipedia.org The relative ease of dehalogenation depends on the bond dissociation energy, with C-Br bonds being weaker and thus more readily cleaved than C-Cl or C-F bonds. wikipedia.org
Reactivity of the Chroman Ring System
Oxidation Reactions of the Chroman Core
The chroman ring system is susceptible to oxidation at several positions, allowing for the synthesis of important related heterocyclic structures such as chroman-4-ones and chromones. The benzylic C-4 position is particularly reactive towards oxidation.
Treatment of a chroman derivative with an oxidizing agent can convert the methylene (B1212753) group at C-4 into a carbonyl group, yielding the corresponding chroman-4-one. For example, the oxidation of substituted chromans to chroman-4-ones has been accomplished using various reagents. acs.org Further oxidation of the chroman system can lead to the formation of a chromone (B188151), which contains a double bond between C-2 and C-3. This dehydrogenation is often achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.org
The oxidation of chromenes (which are already partially oxidized chromans) with reagents like potassium permanganate (B83412) can lead to the formation of cis-chroman-3,4-diols. grafiati.com Specific to the 6-bromo-substituted scaffold, these oxidative transformations provide pathways to compounds like 6-bromochroman-4-one (B184902) and 6-bromochromone, which are valuable intermediates in medicinal chemistry. acs.org
Table 2: Common Oxidation Reactions of the Chroman Scaffold
| Starting Material | Reagent(s) | Product | Type of Transformation |
| Chroman | Various Oxidants | Chroman-4-one | C-H Oxidation |
| Chroman-4-one | DDQ | Chromone | Dehydrogenation |
| Chromene | KMnO₄ | cis-Chroman-3,4-diol | Dihydroxylation |
Photoredox-Catalyzed Transformations on Chroman Derivatives
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for the construction and functionalization of complex molecules, including chroman derivatives. researchgate.netfrontiersin.org These methods utilize light as an abundant energy source to initiate chemical transformations under mild conditions, often at room temperature. researchgate.net
Numerous studies have detailed the application of photoredox catalysis to synthesize and modify chroman and chromene frameworks. researchgate.net These reactions often proceed via radical intermediates. For example, photocatalytic radical-initiated cascade cyclizations have been developed to synthesize functionalized chroman-4-ones from acyclic precursors. researchgate.netnih.gov These methods can be metal-free, using organic dyes like Eosin Y as the photocatalyst. researchgate.net
Other photoredox transformations include the synthesis of diverse chroman structures through (4+2) radical annulation of N-hydroxyphthalimide esters and olefins. nih.govrsc.org This strategy is notable for its broad substrate scope and tolerance of various functional groups, providing access to complex chroman skeletons. nih.govrsc.org Iron-catalyzed photoredox decarboxylative radical cyclizations have also been reported for the synthesis of chroman-4-ones. acs.org The versatility of photoredox catalysis offers innovative pathways for the late-stage functionalization of the chroman core, complementing traditional synthetic methods. nih.govrsc.org
Table 3: Examples of Photoredox-Catalyzed Reactions for Chroman Synthesis
| Reaction Type | Photocatalyst | Reagents | Product Type |
| Radical Cascade Cyclization | Eosin Y | o-(Allyloxy)arylaldehydes, NHPI Esters | 3-Alkyl-substituted Chroman-4-one |
| (4+2) Radical Annulation | Eosin Y | N-Hydroxyphthalimide Esters, Olefins | Functionalized Chromans |
| Decarboxylative Radical Cyclization | FeCl₃ | o-(Allyloxy)arylaldehydes, Carboxylate Salts | Chroman-4-one Derivatives |
| Alkene Acylarylation | Organic Photocatalyst | Alkene-tethered Carboxylic Acids, Cyanoarenes | 3-(Arylmethyl)chroman-4-ones |
Structure Activity Relationship Sar Studies and Derivatization Strategies for 6 Bromochroman 3 Amine Analogues
Systematic Structural Modifications and Their Impact on Biological Activity
Substituent Effects on the Amine Group (Primary, Secondary, Tertiary Amines)
The nature of the amine group—whether it is primary (1°), secondary (2°), or tertiary (3°)—plays a pivotal role in the biological activity of 6-Bromochroman-3-amine analogues. libretexts.orgwikipedia.org The amine's basicity, hydrogen bonding capacity, and steric bulk are all altered by substitution, which in turn affects receptor binding and pharmacokinetic properties. wikipedia.org
Primary amines, with their two hydrogen atoms on the nitrogen, can act as hydrogen bond donors. spectroscopyonline.com This characteristic is often crucial for anchoring a molecule within the binding pocket of a biological target. Secondary amines, having one hydrogen atom, retain some hydrogen-bonding donor capability, while tertiary amines lack this feature entirely and can only act as hydrogen bond acceptors. spectroscopyonline.com
In the gas phase, the intrinsic basicity of amines follows the order of tertiary > secondary > primary. However, in aqueous environments, solvation effects can alter this trend. wikipedia.org The solubility of simple amines in water is enhanced by hydrogen bonding, with primary ammonium (B1175870) salts generally showing greater solubility than secondary or tertiary ones. wikipedia.org
Research on related heterocyclic compounds has demonstrated that the degree of substitution on the amine can dramatically alter biological outcomes. For instance, in a series of rimcazole (B1680635) analogues, which feature a piperazine (B1678402) ring, modifications to the terminal nitrogen significantly impacted dopamine (B1211576) transporter affinity. nih.gov This highlights the sensitivity of biological targets to the steric and electronic properties of the amine substituent.
Table 1: Influence of Amine Substitution on Physicochemical Properties
| Amine Type | General Structure | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Relative Basicity (Gas Phase) |
|---|---|---|---|---|
| Primary (1°) | R-NH₂ | 2 | 1 | Low |
| Secondary (2°) | R₂-NH | 1 | 1 | Medium |
| Tertiary (3°) | R₃-N | 0 | 1 | High |
This table provides a generalized summary of the properties of primary, secondary, and tertiary amines. libretexts.orgwikipedia.orgspectroscopyonline.com
Positional and Electronic Effects of Halogenation (e.g., 6-bromo vs. other positions)
The position and nature of halogen substituents on the chroman ring are critical determinants of biological activity. Halogens like bromine and chlorine can influence a molecule's lipophilicity, metabolic stability, and binding affinity through hydrophobic and electronic interactions. nih.gov
Studies on various chroman and related heterocyclic systems have consistently shown that both the type of halogen and its location matter. For instance, in a series of substituted chroman-4-ones investigated as SIRT2 inhibitors, changing the 6-chloro substituent to a larger but less electronegative 6-bromo substituent was well-tolerated and even resulted in slightly improved activity in some cases. acs.org This suggests that steric factors and electronic properties both contribute to the interaction with the target enzyme. acs.org
The electronic effect of a substituent, whether it is electron-donating or electron-withdrawing, can significantly alter the reactivity and binding characteristics of the molecule. rsc.orgnih.gov Electron-withdrawing groups, such as halogens and nitro groups, generally decrease the electron density of the aromatic ring, which can impact interactions with biological targets. rsc.orgscielo.org.mx Conversely, electron-donating groups can enhance activity in some systems by increasing electron density. rsc.org
In the context of antioxidant activity of 6-chromanol derivatives, it was found that electron-donating groups enhanced radical scavenging, while electron-withdrawing groups like chloro and nitro decreased it. rsc.org The position of the substituent also had a profound effect, with meta-substituted compounds being more sensitive to inductive effects than ortho-substituted ones. rsc.org While direct SAR studies on various halogen positions for this compound are not extensively detailed in the provided results, the principles from related structures underscore the importance of this structural feature. For example, moving a bromine atom on a phenyl ring from the ortho- to the meta-position led to a significant improvement in antimalarial activity, whereas a para-substitution resulted in a complete loss of activity. lshtm.ac.uk
Table 2: Comparison of Halogen Properties and Their Potential Impact
| Halogen | Electronegativity | Van der Waals Radius (Å) | Potential Effects on Activity |
|---|---|---|---|
| Fluorine | 3.98 | 1.47 | Can increase metabolic stability and alter lipophilicity. nih.gov |
| Chlorine | 3.16 | 1.75 | Often improves metabolic stability and can enhance binding affinity. nih.gov |
Modifications to the Chroman Ring System (e.g., unsaturation, additional substituents)
Alterations to the core chroman ring, such as introducing unsaturation or adding further substituents, provide another avenue for modulating biological activity. The introduction of a double bond to create a chromene can change the geometry and electronic properties of the scaffold.
For example, in the development of SIRT2 inhibitors, an unsaturated chromone (B188151) analogue was found to be only slightly less active than its saturated chroman-4-one counterpart, indicating that for this particular target, the saturation of the heterocyclic ring was not an absolute requirement for activity. acs.org However, any modification to the carbonyl group in these chroman-4-ones, such as reduction to a hydroxyl group or complete removal, led to a significant loss of inhibitory activity. acs.org This highlights that while some changes to the ring are tolerated, others can be detrimental.
The addition of other substituents to the aromatic part of the chroman ring also has a significant impact. Studies have shown that unsubstituted chroman-4-ones can be devoid of activity, emphasizing the need for substituents on the aromatic system for inhibition. acs.org The nature of these substituents is key; electron-withdrawing groups were generally found to enhance activity, while electron-rich chroman-4-ones were less potent inhibitors. acs.org The position of these additional substituents is also crucial. For instance, a substituent at the 6-position was found to be more critical for activity than one at the 8-position. acs.orgacs.org
Stereochemical Influences on Pharmacological Activity and Ligand-Target Interactions
Chirality is a fundamental aspect of drug design, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. wvu.edu The separation and evaluation of individual enantiomers are therefore critical steps in drug development. shimadzu-webapp.eu
In the case of chroman-3-amine (B1202177) derivatives, the carbon at the 3-position is a stereocenter, meaning the compound can exist as a pair of enantiomers. The spatial arrangement of the amine group can profoundly influence how the molecule interacts with its biological target.
Research on SIRT2 inhibitors based on a chroman-4-one scaffold revealed that the two enantiomers of the lead compound had slightly different inhibitory activities, with the (-)-enantiomer being a more potent inhibitor than the (+)-enantiomer. acs.org This difference, although modest in this case, underscores the principle that the three-dimensional structure of a molecule is a key determinant of its biological function. The differential activity of enantiomers arises from their distinct interactions with the chiral environment of biological macromolecules like enzymes and receptors. shimadzu-webapp.eu
The synthesis of specific stereoisomers is a common strategy in medicinal chemistry to produce more potent and selective drugs. chim.it For instance, in the development of pyran-chromenone compounds with anti-HIV activity, stereochemically defined synthesis was employed to obtain specific isomers with desired biological profiles. google.com
Design of Hybrid Molecules Incorporating this compound Scaffolds
Molecular hybridization is a strategy in drug design that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, better selectivity, or a dual mode of action. nih.gov
Chroman-Benzimidazole Hybrids
The benzimidazole (B57391) ring is a "privileged" scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds. bohrium.commdpi.comrhhz.net Hybrid molecules that link a chroman moiety with a benzimidazole have been synthesized and evaluated for various biological activities.
For example, a series of N-alkyl/acyl/aroyl 2-(chroman/6-bromochroman-2-yl)-1H-benzimidazoles were synthesized and tested for their antibacterial activity. rhhz.net This work demonstrates the chemical feasibility of creating such hybrids and their potential as therapeutic agents. The combination of the chroman scaffold, known for a wide range of biological effects, with the versatile benzimidazole nucleus offers a promising strategy for developing novel compounds. bohrium.comsemanticscholar.org The structure-activity relationships of these hybrids are often complex, with the nature of the linker and the substitution patterns on both the chroman and benzimidazole rings influencing the final biological profile. nih.govnih.gov
Research into benzimidazole-based hybrids has shown that they can act as anticancer, antimicrobial, and anti-inflammatory agents, among other activities. nih.govnih.gov The design of these hybrids often focuses on creating molecules that can interact with multiple biological targets or that possess an enhanced spectrum of activity compared to the individual components. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6-Bromochroman-2-yl)-1H-benzimidazoles |
| Rimcazole |
| Chroman-4-one |
| Chromone |
| 6-Chromanol |
Chroman-Thiazole and Related Heterocycle Conjugates
The strategic fusion of the chroman scaffold with various heterocyclic rings, particularly thiazole (B1198619), has emerged as a productive avenue in medicinal chemistry for generating novel bioactive agents. chula.ac.thrsc.org This molecular hybridization approach aims to combine the pharmacophoric features of both moieties to create conjugates with enhanced or novel therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. chula.ac.thrsc.org
The synthesis of these hybrid molecules often involves multi-step reactions. For instance, coumarin-thiazole derivatives have been synthesized starting from a thiosemicarbazone intermediate, which undergoes cyclization to form the thiazole ring attached to the coumarin (B35378) core. chula.ac.th Another common method is the Hantzsch cyclization, where a 3-(2-bromoacetyl)-2H-chromen-2-one intermediate reacts with substituted thioureas to yield a variety of thiazole-containing chromone hybrids. chula.ac.th
Structure-activity relationship (SAR) studies on these conjugates have provided valuable insights. In a series of coumarin-thiazole hybrids designed as anticancer agents targeting CDK2, the substitution pattern on the coumarin and thiazole rings was found to be critical for activity. rsc.org For example, a hydroxycoumarin-thiazole derivative demonstrated potent inhibition against HepG2 and HCT116 cancer cell lines. rsc.org The presence of hydrazine (B178648) or hydrazone linkers between the two heterocyclic systems has been noted to enhance anticancer activity, likely by forming key hydrogen bonds with target enzymes. rsc.org
In the context of antimicrobial activity, chromone-thiazole derivatives have been evaluated against various bacterial and fungal strains. chula.ac.thresearchgate.net Studies have shown that specific substitutions can significantly influence potency. For example, certain coumarin-thiazole hybrids displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria when compared to reference drugs like vancomycin (B549263) and streptomycin. chula.ac.th The inclusion of sulfur and nitrogen-containing heterocycles like thiazole is thought to contribute to antioxidant activity as well, by aiding in the decomposition of hydroperoxides and chelation of metals. nih.gov
Below is a table summarizing the biological activities of representative chroman/coumarin-heterocycle conjugates.
| Scaffold | Attached Heterocycle | Linker/Strategy | Target/Activity | Key Findings | Reference |
|---|---|---|---|---|---|
| Coumarin | Thiazole | Hydrazinyl Thiazole | Anticancer (CDK2 inhibitor) | Hydroxycoumarin derivative 6c showed potent inhibition of HepG2 (IC₅₀ = 2.6 µM) and HCT116 (IC₅₀ = 3.5 µM). | rsc.org |
| Coumarin | Thiazole | Hydrazinyl Thiazole | Antidiabetic (α-amylase inhibitor) | Compounds showed significant inhibition, with IC₅₀ values ranging from 1.829 to 3.37 µM. | chula.ac.th |
| Coumarin | Thiazole | Hantzsch Cyclization | Antibacterial | Activity noted against S. pneumoniae, S. aureus, E. coli, among others. | chula.ac.th |
| Chromone | Thiazole | N/A | Antimicrobial | A synthesized series of 2-(4-methylthiazol-5-yl)-4H-chromen-4-ones was screened for antimicrobial activity. | researchgate.net |
| Coumarin | Thiazole | N/A | Carbonic Anhydrase Inhibition | Compound 6o was the most potent inhibitor of hCA XII with a Kᵢ value of 91.1 nM, showing selectivity. | nih.gov |
Peptidomimetic Design Incorporating Chroman Scaffolds
The chroman framework serves as an effective scaffold for the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation. gu.sesemanticscholar.org A primary application of the chroman scaffold is in mimicking β-turns, which are crucial secondary structures in peptides involved in molecular recognition processes. gu.se
In this approach, the rigid bicyclic structure of the chroman core is used to hold appended amino acid side chains in a specific spatial orientation, thereby replicating the bioactive conformation of a peptide. semanticscholar.org Synthetic modifications can be made at various positions of the chroman ring, such as the 2-, 3-, 6-, and 8-positions, to attach the necessary substituents that mimic the side chains of amino acids like lysine (B10760008) and tryptophan found in the native peptide. gu.se
A notable example is the development of chroman-based peptidomimetics as agonists for somatostatin (B550006) receptors. gu.sesemanticscholar.org Somatostatin is a peptide hormone whose therapeutic use is limited by its short half-life. By incorporating the appropriate pharmacophoric groups onto a chroman-4-one scaffold, researchers have successfully created non-peptide mimetics. semanticscholar.org For instance, through bromination at the 3-position of a chroman-4-one, various substituents, including amino groups, can be introduced to mimic the peptide backbone and side chains. gu.se This strategy has led to the identification of two compounds with agonistic properties for specific subtypes of somatostatin receptors. gu.sesemanticscholar.org
The design process involves replacing parts of a peptide with non-peptide moieties to create a "first-generation peptidomimetic," which is a hybrid molecule with improved pharmacokinetic properties compared to the parent peptide. upc.edu The chroman scaffold is particularly useful in this "scaffold approach," where the essential amino acid side chains required for biological activity are attached as substituents to the framework. gu.sesemanticscholar.org
| Scaffold | Mimetic Type | Target | Design Strategy | Outcome | Reference |
|---|---|---|---|---|---|
| Chroman-4-one | β-turn mimetic | Somatostatin Receptors | Attachment of amino acid side chains to the chroman framework to mimic the bioactive conformation of somatostatin. | Resulted in two compounds with agonistic properties for somatostatin receptor subtypes. | gu.sesemanticscholar.org |
| Chromone | β-turn mimetic | Somatostatin Receptors | Synthetic modifications at the 2-, 3-, 6-, and 8-positions to incorporate key pharmacophoric elements. | Developed novel peptidomimetics based on the chromone scaffold. | gu.se |
Computational Approaches in SAR Elucidation and Lead Optimization
Computational methods are indispensable tools in modern drug discovery for elucidating structure-activity relationships (SAR) and guiding lead optimization. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations are widely used to predict the binding modes of chroman derivatives with their biological targets and to rationalize observed biological activities. mdpi.comacs.org
Molecular docking studies are frequently employed to predict how a ligand, such as a this compound analogue, fits into the active site of a target protein. acs.orgresearchgate.net For example, in the development of chroman-based inhibitors for Mycobacterium tuberculosis, molecular modeling was used to evaluate the binding mode of a lead compound and rationalize preliminary SAR, providing crucial information for further optimization. mdpi.com Similarly, in the design of chroman-4-one linked thiosemicarbazide (B42300) derivatives, molecular docking suggested that a potent antimycobacterial compound could effectively occupy the active site of the KatG enzyme in M. tuberculosis. researchgate.net These predictions help in understanding key interactions, such as hydrogen bonds and hydrophobic contacts, that are vital for binding affinity. rsc.org
Molecular dynamics simulations offer a more dynamic picture by simulating the movement of the ligand-protein complex over time, providing insights into its stability and conformational changes. acs.orgbohrium.com In a study on chroman derivatives as PD-1/PD-L1 inhibitors, MD simulations were performed to predict which enantiomer of a chiral compound would have superior inhibitory activity. acs.org The computational prediction that the (R)-enantiomer was more active was later confirmed by experimental bioassays and X-ray crystallography, highlighting the predictive power of these methods. acs.org
These computational approaches are integral to the hit-to-lead and lead optimization stages of drug discovery. nih.gov They allow for the in silico screening of virtual compound libraries and the prioritization of candidates for synthesis, thereby saving time and resources. mdpi.com By providing a detailed understanding of the molecular interactions at the atomic level, computational chemistry helps medicinal chemists to rationally design new analogues with improved potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov
| Chroman Derivative Type | Computational Method | Target | Purpose/Key Finding | Reference |
|---|---|---|---|---|
| Chromane-based derivatives | Molecular Modeling | M. tuberculosis Salicylate Synthase (MbtI) | To evaluate the binding mode of a lead inhibitor and rationalize preliminary SAR for further optimization. | mdpi.com |
| Chroman derivatives | Molecular Docking, Molecular Dynamics | Programmed death-ligand 1 (PD-L1) | Predicted that the (R)-enantiomer of compound C27 had better inhibitory activity, which was confirmed experimentally. | acs.org |
| Spirocyclic chroman derivatives | Molecular Dynamics | p300/CBP | Guided the design of new compounds based on the lead A-485 for prostate cancer therapy. | bohrium.com |
| Chroman-4-one linked thiosemicarbazides | Molecular Docking | M. tuberculosis KatG enzyme | Suggested the binding mode of an active compound within the enzyme's active site. | researchgate.net |
| Coumarin-thiazole hybrids | Molecular Docking, Molecular Dynamics | Cyclin-dependent kinase 2 (CDK2) | Supported the hypothesis of CDK2 inhibition by showing crucial interaction patterns with the ATP binding site. | rsc.org |
Pharmacological Investigations of 6 Bromochroman 3 Amine and Its Derivatives
Target Identification and Receptor Binding Studies
Serotonin (B10506) Receptor (e.g., 5-HT1A) and Transporter Affinity
Derivatives of 6-bromochroman-3-amine have been explored for their interaction with serotonin receptors, which are crucial in regulating mood, cognition, and other neurological processes. nih.gov Specifically, the 5-HT2A receptor, a member of the G-protein-coupled receptor superfamily, has been a key target. nih.gov Antagonists of the 5-HT2A receptor are considered therapeutically relevant for managing neuropsychiatric disorders. nih.gov
In a study focused on 6-bromotryptamine derivatives, which share a structural relationship with this compound, researchers found that the length of an acyl chain attached to the amine group significantly influenced the antagonist activity at the 5-HT2A receptor. nih.gov A series of new 6-bromotryptamine analogues were synthesized and evaluated for their activity. Notably, 6-bromo-N-hexanoyltryptamine demonstrated the most potent inhibitory activity against the 5-HT2A receptor, being five times more effective than the parent compound, 6-bromo-N-propionyltryptamine. nih.gov
| Compound | Activity |
| 6-bromo-N-propionyltryptamine | 5-HT2A receptor antagonist |
| 6-bromo-N-hexanoyltryptamine | Potent 5-HT2A receptor antagonist |
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. nih.gov Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in this process. nih.gov The inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease. nih.govresearchgate.net
Research into daidzein (B1669772) derivatives, which include a chromone-like structure, has shown that the presence of a tertiary amine group is crucial for cholinesterase inhibitory activity. nih.gov One such derivative, 4'-N,N-dimethylaminoethoxy-7-methoxyisoflavone, exhibited the best inhibitory activity with an IC50 value of 2.14 ± 0.31 μmol/L and showed a higher selectivity for AChE over BChE. nih.gov
Similarly, a study on indanone derivatives, which are structurally related to chromanones, reported IC50 values ranging from 0.12 to 11.92 μM against AChE and 0.04 to 24.36 μM against BChE. researchgate.net The most potent AChE inhibitor from this series had an IC50 of 0.12 μM, while the most effective BChE inhibitor had an IC50 of 0.04 μM. researchgate.net
| Compound/Derivative Series | Target Enzyme | IC50 Value |
| 4'-N,N-dimethylaminoethoxy-7-methoxyisoflavone | AChE | 2.14 ± 0.31 μmol/L |
| Indanone Derivatives | AChE | 0.12 - 11.92 μM |
| Indanone Derivatives | BChE | 0.04 - 24.36 μM |
Monoamine Oxidase-B (MAO-B) Inhibition
Monoamine oxidase-B (MAO-B) is an enzyme that breaks down neurotransmitters like dopamine (B1211576). frontiersin.org Inhibitors of MAO-B are used in the treatment of Parkinson's disease and depression. frontiersin.org The chromone (B188151) and chromanone scaffolds have been identified as promising for the development of MAO-B inhibitors. researchgate.netnih.gov
Studies on 3-coumaranone derivatives, which are structurally similar to chromanones, have demonstrated potent and selective inhibition of human MAO-B. nih.gov These derivatives exhibited IC50 values for MAO-B inhibition ranging from 0.004 to 1.05 µM. nih.gov For instance, one of the most potent compounds in this series showed an IC50 value of 0.004 µM. nih.gov In contrast, their inhibition of MAO-A was significantly weaker, with IC50 values mostly above 1 µM. nih.gov
Furthermore, a series of chromone-3-phenylcarboxamide derivatives were synthesized and evaluated for their MAO-B inhibitory activity. One derivative, which included two methyl groups on the tertiary amine and no substituents on the exocyclic phenyl ring, specifically inhibited MAO-B with an IC50 value of 2.28 μM. nih.gov
| Compound/Derivative Series | Target Enzyme | IC50 Value |
| 3-Coumaranone Derivatives | MAO-B | 0.004 - 1.05 µM |
| Chromone-3-phenylcarboxamide derivative | MAO-B | 2.28 μM |
Amyloid-Beta (Aβ) Plaque Binding Affinities for Chromanone Derivatives
The aggregation of amyloid-beta (Aβ) peptides into plaques is a pathological hallmark of Alzheimer's disease. rsc.org Therefore, compounds that can bind to these plaques are valuable for diagnostic imaging. nih.gov
A series of (E)-3-benzylidenechroman-4-one derivatives, a type of homoisoflavonoid, have been synthesized and evaluated for their potential to target Aβ plaques. nih.gov In vitro studies revealed that two derivatives, (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one and (E)-3-(4-dimethylamino-benzylidene)-6-bromo-chroman-4-one, exhibited high binding affinities to Aβ plaques with Ki values of 9.98 nM and 9.10 nM, respectively. researchgate.netnih.gov
| Chromanone Derivative | Aβ Plaque Binding Affinity (Ki) |
| (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one | 9.98 nM |
| (E)-3-(4-dimethylamino-benzylidene)-6-bromo-chroman-4-one | 9.10 nM |
Sirtuin (e.g., SIRT2) Enzyme Inhibition
Sirtuins are a class of NAD+-dependent deacetylases that regulate various cellular processes, and their inhibition is being explored for therapeutic purposes, including in cancer and neurodegenerative diseases. mdpi.comnih.govfrontiersin.org Humans have seven sirtuin isoforms (SIRT1-7). nih.gov
While direct studies on this compound's effect on sirtuins are limited, related heterocyclic compounds have been investigated. For example, AGK2 is a selective SIRT2 inhibitor with an IC50 of 3.5 μM. medchemexpress.com It shows much lower potency against SIRT1 and SIRT3. medchemexpress.com Another compound, Sirtinol, acts as a dual inhibitor of SIRT1 and SIRT2, though with lower potency. nih.gov The development of sirtuin inhibitors is an active area of research, with some compounds showing high selectivity for specific isoforms. For instance, potent inhibitors for SIRT5 have been developed with IC50 values in the low micromolar range and high selectivity over other sirtuins. mdpi.com
| Inhibitor | Target Sirtuin | IC50 Value |
| AGK2 | SIRT2 | 3.5 μM |
| Sirtinol | SIRT1/SIRT2 | Low potency |
| 3-thioureidopropanoic acid derivatives | SIRT5 | ~3–4 μM |
Other Enzyme Inhibitory Activities (e.g., α-glucosidase)
α-Glucosidase is an enzyme located in the small intestine that breaks down carbohydrates into glucose. frontiersin.org Inhibiting this enzyme can help control postprandial hyperglycemia, making it a target for anti-diabetic drugs. frontiersin.orgmdpi.com
Derivatives of chromanone and related flavonoid structures have shown significant α-glucosidase inhibitory activity. nih.govfrontiersin.org In one study, a series of flavonoid derivatives were synthesized, and all exhibited excellent inhibitory effects on α-glucosidase. frontiersin.orgfrontiersin.org One derivative, in particular, showed the highest activity with an IC50 of 15.71 ± 0.21 μM. frontiersin.orgfrontiersin.org Structure-activity relationship studies indicated that the presence of a bromine group was beneficial for this activity. frontiersin.orgfrontiersin.org
Another study on 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] rsc.orgnih.govthiazin-2-yl)-N-arylacetamide derivatives also reported potent α-glucosidase inhibition, with some compounds showing IC50 values better than the standard drug, acarbose. mdpi.com For instance, compound 12a from this series had an IC50 value of 18.25 μM. mdpi.com
| Compound/Derivative Series | Target Enzyme | IC50 Value |
| Flavonoid derivative with bromine | α-glucosidase | 15.71 ± 0.21 μM |
| 2-(3-(4-bromobenzoyl)...)-N-arylacetamide (12a ) | α-glucosidase | 18.25 μM |
In Vitro Biological Activity Screening
The chroman scaffold, a key component of this compound, is a versatile structure in medicinal chemistry, leading to the investigation of its derivatives across a wide range of biological activities. nih.gov Modifications at various positions of the chroman ring have been shown to significantly influence the pharmacological profile of these compounds.
Antimicrobial Properties (Antibacterial, Antifungal)
Derivatives of the chroman scaffold have demonstrated notable antimicrobial effects. For instance, some 3-azolyl-4-chromanone phenyl hydrazones have shown antifungal potential against various pathogens including Candida albicans, Saccharomyces cerevisiae, Aspergillus niger, and Microsporum gypseum. nih.gov Additionally, certain benzylidene derivatives, specifically 3-(benzo tandfonline.comresearchgate.netdioxol-5-ylmethylene)-7-hydroxychroman-4-one, have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov
Preliminary studies on 8-bromochroman-3-amine hydrochloride have indicated broad-spectrum activity. This compound was effective against the Gram-positive bacterium Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL and the fungus Candida albicans with an MIC of 16 µg/mL. vulcanchem.com The presence of the bromine atom is thought to improve the permeability of the microbial membrane, while the amine group may interact with essential microbial enzymes. vulcanchem.com
In a different study, novel N-substituted 2-(6-bromochroman-2-yl)-1H-benzimidazoles were synthesized. researchgate.net However, their antibacterial activity against Staphylococcus aureus and Salmonella typhimurium was found to be disappointing. researchgate.net In contrast, some synthesized 2-(6-fluorochroman-2-yl)-1-alkyl/acyl/aroyl-1H-benzimidazoles showed promising antibacterial activity against Salmonella typhimurium but had poor activity against S. aureus. researchgate.net
Interactive Table: Antimicrobial Activity of Chroman Derivatives
| Compound Class | Specific Derivative/Target | Activity | Source |
|---|---|---|---|
| 3-Azolyl-4-chromanone phenyl hydrazones | C. albicans, S. cerevisiae, A. niger, M. gypseum | Antifungal | nih.gov |
| Benzylidene derivatives | 3-(benzo tandfonline.comresearchgate.netdioxol-5-ylmethylene)-7-hydroxychroman-4-one | Antibacterial (Gram-positive and Gram-negative) | nih.gov |
| Bromochroman derivatives | 8-Bromochroman-3-amine hydrochloride | Antibacterial (S. aureus, MIC 8 µg/mL), Antifungal (C. albicans, MIC 16 µg/mL) | vulcanchem.com |
| Benzimidazole (B57391) derivatives | N-substituted 2-(6-bromochroman-2-yl)-1H-benzimidazoles | Disappointing antibacterial activity | researchgate.net |
Anticancer and Antiproliferative Effects in Cell Lines
Chromanone derivatives have been a focus of anticancer research, with studies showing that modifications to the chroman scaffold can lead to potent cytotoxic effects against various cancer cell lines. nih.gov
Halogenated derivatives, in particular, have demonstrated enhanced growth inhibition, with some compounds achieving IC50 values below 1 μM against human tumor cells. A systematic evaluation of chromanone derivatives against cancerous cell lines (MCF-7, DU-145, A549) and a normal cell line (SV-HUC-1) revealed diverse cytotoxic profiles. nih.gov One group of these derivatives showed enhanced selectivity for cancer cells over normal cells, with significantly lower IC50 values against the cancer cell lines. nih.gov Specifically, a 3-chlorophenylchromanone derivative with 2-methylpyrazoline (B2) was highly cytotoxic against A549 cells. nih.gov Structural variations, such as the substitution of chlorine with bromine, were found to be crucial in modulating the activity of these compounds. nih.gov
Another study on flavanone/chromanone derivatives identified three out of six compounds with promising antiproliferative activity against colon cancer cell lines, with IC50 values ranging from 10 to 30 μM. mdpi.com The primary mechanism for their cytotoxic activity was identified as strong pro-oxidant properties, leading to increased intracellular reactive oxygen species (ROS) and a decrease in glutathione (B108866) (GSH) levels. mdpi.com This oxidative stress likely contributed to the induction of apoptosis and/or autophagy in the cancer cells. mdpi.com
Furthermore, research into 6-amino amonafide (B1665376) derivatives, which are structurally related to anticancer agents, found that three new compounds exhibited cancer cell-selective growth inhibition similar to the parent compound, amonafide. nih.gov These derivatives retained similar subcellular localization and mechanisms of action, including DNA intercalation and topoisomerase II inhibition. nih.gov
Interactive Table: Anticancer Activity of Chromanone Derivatives
| Compound Class | Cell Lines | Key Findings | Source |
|---|---|---|---|
| Halogenated chromanone derivatives | Various human tumor cells | Potent cytotoxicity, some with IC50 < 1 μM. | |
| Chromanone derivatives (Group B) | MCF-7, DU-145, A549 (cancer); SV-HUC-1 (normal) | Enhanced selectivity for cancer cells. | nih.gov |
| 3-Chlorophenylchromanone derivative (B2) | A549 | Strong cytotoxicity. | nih.gov |
| Flavanone/chromanone derivatives | Colon cancer cell lines | Promising antiproliferative activity (IC50 10-30 μM) via pro-oxidant mechanism. | mdpi.com |
Neuroprotective Potential
The chroman structure is also being explored for its neuroprotective properties, particularly in the context of Alzheimer's disease. Certain chromanone derivatives have been evaluated as potential diagnostic imaging agents for Alzheimer's due to their high binding affinities to beta-amyloid plaques. Specifically, (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one and (E)-3-(4-dimethylamino-benzylidene)-6-bromo-chroman-4-one showed high binding affinities with Ki values of 9.98 nM and 9.10 nM, respectively. nih.gov
Derivatives of 6-bromochroman (B1278623) have also been investigated for their inhibitory effects on enzymes relevant to neurodegenerative diseases. Thiazole-chromene hybrids, including those with 6-bromo and 6-chloro substitutions, have shown potent inhibition of acetylcholinesterase (AChE). tandfonline.com For example, hybrids 46b and 46c, which are connected to 6-chloro or 6-bromochromen-3-yl units, displayed inhibition of 72.3% and 71.5%, respectively. tandfonline.comresearchgate.net Similarly, an ethylmorpholine derivative containing a 6-bromocoumarin moiety (a related structure) was highly active against butyrylcholinesterase (BuChE) with an IC50 of 7.65 ± 0.01 μM. tandfonline.com
Anti-inflammatory Activity
The anti-inflammatory potential of chroman and related structures has been documented. While direct studies on this compound are limited, research on related compounds provides valuable insights. For example, various derivatives of naproxen, a well-known anti-inflammatory drug, have been synthesized with amine-containing moieties to enhance their activity. nih.gov
Studies on other heterocyclic compounds containing amine groups have also shown significant anti-inflammatory effects. For instance, a series of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives, synthesized through a condensation reaction involving thiourea (B124793) and an aldehyde, showed significant anti-inflammatory activity in a rat paw edema model. nih.gov This suggests that the amine and thio- functionalities can contribute to anti-inflammatory properties.
Antioxidant Activity
The antioxidant properties of chroman derivatives are well-recognized, with substitutions on the chroman ring playing a key role. nih.gov Substitutions at the C-2 and C-3 positions with methoxyphenyl or amine derivatives can yield potent antioxidant compounds. nih.gov
Thiazole-chromene hybrids, including those with 6-bromo substitutions, have demonstrated significant antioxidant properties. tandfonline.com Hybrids 46b and 46c showed potent DPPH radical scavenging activity with inhibition of 84.1% and 83.2%, respectively. tandfonline.comresearchgate.net The antioxidant activity of phenolic derivatives is often attributed to their ability to donate a hydrogen atom, and the presence of electron-donating groups like -NH2 can enhance this activity by stabilizing the resulting free radical. frontiersin.org This is supported by studies on other phenolic compounds where the presence of an amine group significantly enhances antioxidant capabilities. frontiersin.org
Mechanistic Insights into Biological Actions and Mode of Action Studies
The biological activities of this compound and its derivatives are underpinned by several mechanisms of action at the molecular level. The core chroman structure and its substituents, particularly the amine and bromine groups, are key to these interactions. nih.govvulcanchem.com
In antimicrobial applications, the bromine atom on the chroman ring is thought to enhance the permeability of microbial cell membranes, facilitating the entry of the compound. vulcanchem.com The amine group can then interact with essential microbial enzymes, disrupting their function and leading to cell death. vulcanchem.com
The anticancer effects of chromanone derivatives are often linked to their ability to induce oxidative stress within cancer cells. mdpi.com This is achieved by increasing the levels of intracellular reactive oxygen species (ROS) and depleting glutathione (GSH), a key cellular antioxidant. mdpi.com This imbalance leads to cellular damage and can trigger programmed cell death pathways like apoptosis and autophagy. mdpi.com Furthermore, some derivatives, particularly those related to amonafide, act as DNA intercalators and topoisomerase II inhibitors, directly interfering with DNA replication and repair processes in cancer cells. nih.gov
The antioxidant activity of these compounds is primarily due to their ability to scavenge free radicals. The phenolic-like structure of the chroman ring, combined with electron-donating substituents like the amine group, facilitates the donation of a hydrogen atom to neutralize reactive oxygen species. researchgate.netfrontiersin.org
Finally, the anti-inflammatory actions are often associated with the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.gov By inhibiting these enzymes, the production of pro-inflammatory mediators is reduced.
Theoretical and Computational Studies on 6 Bromochroman 3 Amine and Its Derivatives
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govrsc.org These simulations provide detailed information on the conformational landscape of a molecule, revealing its preferred three-dimensional structures and the dynamics of transitioning between them.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For 6-Bromochroman-3-amine, the key areas of conformational flexibility are the puckering of the dihydropyran ring and the orientation of the amine substituent. The chroman ring is not planar and exists in various conformations, such as half-chair or sofa forms. The amine group at the C3 position can adopt either an axial or an equatorial position relative to the ring, with each orientation having distinct energetic stabilities.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. q-chem.comgithub.iocecam.org DFT calculates the electron density of a system to determine its energy and other properties. mdpi.com For this compound, DFT studies can provide fundamental insights into its chemical behavior.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. nih.govorientjchem.org In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atom of the amine group and the oxygen atom in the chroman ring are expected to be regions of negative potential, while the hydrogen atoms of the amine group would be areas of positive potential. These calculations help predict how the molecule will interact with other molecules, including biological targets. orientjchem.org
Table 1: Predicted Quantum Chemical Parameters for Chroman Derivatives This table presents typical calculated values for chroman-related structures based on DFT studies to illustrate the type of data generated. Actual values for this compound would require specific calculation.
| Parameter | Predicted Value Range | Significance |
| E_HOMO | -5.0 to -6.5 eV | Electron-donating capability |
| E_LUMO | -0.5 to -2.0 eV | Electron-accepting capability |
| Energy Gap (ΔE) | 4.0 to 5.5 eV | Chemical reactivity and stability |
| Electronegativity (χ) | 3.0 to 4.0 eV | Ability to attract electrons |
| Chemical Hardness (η) | 2.0 to 2.75 eV | Resistance to change in electron distribution |
Ligand-Target Docking and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. ijpsr.com This method is essential in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. nih.gov
For this compound and its derivatives, docking studies can predict how they might interact with the active site of a specific enzyme or receptor. The process involves placing the ligand in various positions and orientations within the binding site and calculating a "docking score," which estimates the binding affinity. orientjchem.org Lower binding energy scores typically indicate more favorable binding. plos.org
The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues of the protein. ijpsr.com For example, the amine group of this compound is a potential hydrogen bond donor and acceptor, while the chroman ring system can participate in hydrophobic interactions. Studies on analogous 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivatives have shown their potential to bind to enzymes like Dipeptidyl Peptidase 4 (DPP-4), where interactions with specific tyrosine, glutamate, and arginine residues are crucial. nih.gov Similarly, docking studies on other chroman derivatives have identified them as potential inhibitors for targets like NaV1.8 channels. nih.gov Predicting these binding modes is a critical step in rational drug design, allowing for structural modifications to enhance binding affinity and selectivity. uni-duesseldorf.de
Table 2: Hypothetical Docking Results for a Chroman Derivative with a Kinase Target This table is an illustrative example based on typical docking study outcomes for small molecule inhibitors.
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| This compound Analog | Tyrosine Kinase (Hypothetical) | -8.5 | MET793 | Hydrogen Bond (Hinge) |
| LYS745 | Hydrogen Bond (Catalytic) | |||
| LEU844 | Hydrophobic Interaction | |||
| CYS797 | van der Waals |
Predictive Modeling for Pharmacokinetic Properties (excluding in vivo data)
In silico models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. ugm.ac.idmdpi.com These predictions help to identify compounds with potentially favorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of late-stage failures. Various web-based tools, such as pKCSM and SwissADME, use a molecule's structure to calculate a range of physicochemical and pharmacokinetic parameters based on extensive databases of known compounds. nih.govugm.ac.id
For this compound, these models can predict key properties. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), affects solubility and membrane permeability. nih.gov Water solubility is crucial for absorption and distribution. Drug-likeness models, such as Lipinski's Rule of Five, assess whether a compound has physicochemical properties consistent with most orally administered drugs. These rules consider factors like molecular weight, log P, and the number of hydrogen bond donors and acceptors.
Predictive models can also estimate properties like Caco-2 permeability (an indicator of intestinal absorption), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. ugm.ac.id For example, predicting whether a compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4) is vital for anticipating potential drug-drug interactions. These computational predictions provide a comprehensive, albeit theoretical, ADME profile that helps prioritize candidates for further experimental testing. nih.govuin-alauddin.ac.id
Table 3: Predicted Physicochemical and ADME Properties for this compound This table is generated based on typical outputs from ADME prediction software for a molecule of this type.
| Property | Predicted Value/Classification | Importance in Pharmacokinetics |
| Molecular Weight | ~228 g/mol | Influences absorption and diffusion |
| Log P (Lipophilicity) | 2.0 - 2.5 | Affects solubility, permeability, and metabolism |
| Topological Polar Surface Area (TPSA) | ~38 Ų | Correlates with membrane permeability |
| Water Solubility | Moderately Soluble | Essential for absorption and formulation |
| Lipinski's Rule of Five | 0 Violations | Indicates good potential for oral bioavailability |
| Caco-2 Permeability | High | Predicts good intestinal absorption |
| BBB Permeant | Yes | Predicts ability to cross the blood-brain barrier |
| CYP2D6 Inhibitor | No | Low risk of specific drug-drug interactions |
| CYP3A4 Inhibitor | Yes | Potential for interactions with co-administered drugs |
Advanced Characterization Techniques in 6 Bromochroman 3 Amine Research
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are indispensable for determining the molecular structure of 6-Bromochroman-3-amine by probing the interactions of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of a related compound, 8-bromochroman-3-amine, signals for the aromatic protons are typically observed in the range of δ 6.8–7.2 ppm, while the protons on the tetrahydrofuran (B95107) ring appear between δ 3.5–4.5 ppm. vulcanchem.com The amine protons usually present as a broad singlet around δ 2.5–3.0 ppm. vulcanchem.com For this compound, similar characteristic shifts would be expected, with the substitution pattern on the aromatic ring influencing the specific chemical shifts and coupling patterns.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. For instance, in 8-bromochroman-3-amine, the carbon atom bonded to the bromine atom shows a signal in the range of δ 110–120 ppm, and the carbon bearing the amine group appears at δ 45–50 ppm. vulcanchem.com It is important to note that conjugation to a double bond or aromatic ring can cause upfield shifts (smaller δ values) of 6-10 ppm for carbonyl compounds, an effect that is also observed, though to a lesser extent, for nitrile carbons. organicchemistrydata.org
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. libretexts.org For a primary amine like this compound, characteristic N-H stretching vibrations are expected. Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretches. libretexts.orgorgchemboulder.com Another key feature is the N-H bending vibration, which occurs in the 1650-1580 cm⁻¹ range for primary amines. orgchemboulder.com The C-N stretching vibration for an aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ region. orgchemboulder.com
Mass Spectrometry (MS) determines the molecular weight and can provide information about the molecular formula of a compound by measuring the mass-to-charge ratio of its ions. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which helps in confirming the elemental composition. For a related hydrochloride salt, 8-bromochroman-3-amine hydrochloride, high-resolution MS data typically show a molecular ion peak consistent with its molecular formula. vulcanchem.com
| Technique | Predicted Key Observables for this compound |
| ¹H NMR | Aromatic protons, chroman ring protons, amine proton. |
| ¹³C NMR | Aromatic carbons, C-Br, C-N, other aliphatic carbons. |
| IR | N-H stretches (two bands for primary amine), N-H bend, C-N stretch. |
| Mass Spec. | Molecular ion peak to confirm molecular weight and formula. |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. anton-paar.comlibretexts.org This method is considered the gold standard for determining the absolute configuration of chiral molecules and for elucidating the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. anton-paar.com
The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is used to generate an electron density map, from which the positions of the individual atoms can be determined. libretexts.org This allows for the unambiguous assignment of the R or S configuration at the chiral center (C3) of this compound.
Furthermore, X-ray crystallography reveals how molecules are packed in the crystal lattice, providing insights into intermolecular forces such as hydrogen bonding, which can be crucial for understanding the physical properties of the solid. nih.gov The data obtained from X-ray crystallography include unit cell dimensions and the space group, which describe the symmetry of the crystal structure. anton-paar.com
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the smallest repeating unit in the crystal. anton-paar.com |
| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. anton-paar.com |
| Atomic Coordinates | The precise 3D position of each atom in the molecule. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between bonds. |
| Absolute Configuration | The definitive stereochemistry (R/S) at chiral centers. |
| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent interactions in the solid state. nih.gov |
Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-FID)
Chromatographic techniques are essential for assessing the purity of this compound and for determining the enantiomeric excess (e.e.) of a chiral sample.
Chiral High-Performance Liquid Chromatography (HPLC) is a key method for separating enantiomers. phenomenex.commdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times and thus their separation. phenomenex.com A variety of CSPs are available, including those based on polysaccharides, proteins, and macrocyclic glycopeptides, offering versatility for separating a wide range of compounds, including amines. phenomenex.com The development of a successful chiral HPLC method allows for the accurate quantification of each enantiomer in a mixture, thereby determining the enantiomeric excess.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust technique for assessing the purity of volatile and thermally stable compounds. 6-napse.com In GC, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. labrulez.com The flame ionization detector (FID) is highly sensitive to organic compounds, making it suitable for quantifying the purity of this compound by comparing the peak area of the main component to the areas of any impurity peaks. ut.ac.ir For active compounds like amines, which can exhibit poor peak shape due to adsorption, column deactivation or derivatization might be necessary to achieve good chromatographic performance. labrulez.com
| Method | Application | Key Parameters |
| Chiral HPLC | Determination of enantiomeric excess. phenomenex.com | Chiral stationary phase, mobile phase composition, flow rate, detection wavelength. |
| GC-FID | Purity assessment. 6-napse.comut.ac.ir | Column type, temperature program, carrier gas flow rate, detector response. |
Conclusion and Future Research Directions for 6 Bromochroman 3 Amine
Summary of the Current Research Landscape for 6-Bromochroman-3-amine and Related Derivatives
Research into this compound and its analogs has primarily centered on their synthesis and potential as modulators of various biological targets. The core chroman structure, which consists of a benzene (B151609) ring fused to a dihydropyran ring, offers a versatile platform for chemical modification. researchgate.net The introduction of a bromine atom at the 6-position and an amine group at the 3-position significantly influences the molecule's physicochemical properties and biological activity.
Derivatives of the chroman scaffold have been investigated for a range of therapeutic applications. For instance, compounds with substitutions on the chroman ring have shown potential as inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases. tandfonline.comtandfonline.com Specifically, 6-bromochromen-3-yl linked hybrids have demonstrated notable AChE inhibition. tandfonline.comtandfonline.comresearchgate.net The bromine atom can enhance the reactivity of the compound, allowing for interactions with various biomolecules and modulation of biological pathways.
The synthesis of chroman derivatives often involves multi-step processes, starting from chroman precursors followed by functionalization, such as halogenation and amination. vulcanchem.com The amine group, in particular, is a key functional handle that allows for the creation of diverse libraries of compounds through reactions like amide bond formation. nih.govlibretexts.org
Table 1: Investigated Biological Activities of Chroman Derivatives
| Derivative Class | Biological Target/Activity | Key Findings |
| 6-Bromochromen-3-yl linked thiazole (B1198619) hybrids | Acetylcholinesterase (AChE) Inhibition | Showed significant inhibition percentages, suggesting potential for neurodegenerative disease treatment. tandfonline.comtandfonline.comresearchgate.net |
| 6-Bromocoumarin-containing ethylmorpholine derivatives | Butyrylcholinesterase (BuChE) Inhibition | Exhibited high activity against BuChE. tandfonline.comtandfonline.com |
| (E)-3-benzylidene-6-bromo-chroman-4-one derivatives | β-amyloid (Aβ) plaque binding | Demonstrated high binding affinities, indicating potential as diagnostic imaging agents for Alzheimer's disease. researchgate.net |
| 8-Bromo-2H-1-benzopyran-2-one (8-bromocoumarin) | Antimicrobial, Anticancer | Showed promising activity against various bacterial strains and cancer cell lines. |
Identification of Key Research Gaps and Opportunities
Despite the promising preliminary findings, several research gaps exist in the study of this compound and its derivatives.
Limited Pharmacological Profiling: While some derivatives have been screened against specific targets like AChE, a comprehensive pharmacological profile for this compound itself is lacking. Its effects on a wider range of receptors, enzymes, and ion channels remain largely unexplored.
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to understand how different substituents on the chroman ring and the amine group affect biological activity. This knowledge is crucial for optimizing lead compounds.
In Vivo Efficacy and Pharmacokinetics: The majority of current research is confined to in vitro studies. There is a significant gap in the understanding of the in vivo efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology of these compounds.
Stereochemistry: The biological activity of chiral molecules can be highly dependent on their stereochemistry. Future research should focus on the synthesis and biological evaluation of individual enantiomers of this compound and its derivatives.
These gaps present numerous opportunities for further investigation, which could unlock the full therapeutic potential of this chemical scaffold.
Future Potential for the Development of Novel Therapeutic Agents Based on the this compound Scaffold
The this compound scaffold holds considerable promise for the development of new drugs targeting a variety of diseases. The inherent structural features of the chroman ring system, combined with the reactivity of the bromo and amino functional groups, make it an attractive starting point for medicinal chemistry campaigns.
The demonstrated activity of related chroman derivatives against targets implicated in neurodegenerative diseases suggests that novel agents for conditions like Alzheimer's and Parkinson's disease could be developed. tandfonline.comtandfonline.com The ability of certain chroman-based compounds to bind to β-amyloid plaques also points towards their potential use as diagnostic tools or therapeutic agents in Alzheimer's disease. researchgate.net
Furthermore, the general biological activity of brominated heterocyclic compounds, including antimicrobial and anticancer properties, indicates that the this compound scaffold could be explored for developing new treatments for infectious diseases and cancer. The development of bone scaffolds incorporating biologically active molecules is another emerging area where such compounds could find application. nih.govmdpi.com
Development of Advanced and Efficient Synthetic Methodologies for Novel Derivatives
To fully explore the therapeutic potential of the this compound scaffold, the development of efficient and versatile synthetic methods is paramount. Current synthetic routes can be multi-stepped and may not be amenable to the rapid generation of large, diverse chemical libraries.
Future efforts should focus on:
Convergent Synthesis: Developing synthetic strategies that allow for the late-stage introduction of diversity would be highly beneficial for SAR studies. nih.gov
Catalytic Methods: The use of modern catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, could provide more efficient and selective ways to functionalize the chroman ring.
Asymmetric Synthesis: Given the importance of stereochemistry in biological activity, the development of stereoselective synthetic routes to access enantiomerically pure this compound and its derivatives is a high priority.
Flow Chemistry: For large-scale production, continuous flow reactors can offer advantages in terms of yield, purity, and safety. vulcanchem.com
Innovations in synthetic methodology will be critical for accelerating the drug discovery process for this class of compounds.
Exploration of New Pharmacological Targets and Biological Pathways
Beyond the currently identified targets, the this compound scaffold should be screened against a broader array of pharmacological targets to uncover new therapeutic opportunities. High-throughput screening campaigns against diverse target classes, including G-protein coupled receptors (GPCRs), kinases, and ion channels, could reveal unexpected activities.
The structural similarity of the chroman moiety to other biologically active heterocyclic systems suggests that it may interact with a wide range of biological pathways. For example, compounds containing the morpholine (B109124) scaffold, which shares some structural features with chroman, have shown activity against a variety of targets. researchgate.net Investigating the effects of this compound derivatives on cellular signaling pathways, gene expression, and metabolic processes could lead to the discovery of novel mechanisms of action and therapeutic applications. The exploration of its potential as a bradykinin (B550075) receptor antagonist, given the interest in such compounds for pain and inflammation, could also be a fruitful avenue of research. google.com
Q & A
Q. What are the standard synthetic routes for 6-Bromochroman-3-amine, and how can reaction conditions be optimized?
The synthesis of this compound typically involves bromination of a chroman precursor followed by amination. Key steps include:
- Bromination : Use of brominating agents like N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity at the 6-position of the chroman backbone.
- Amination : Introduction of the amine group via nucleophilic substitution or catalytic amination, often requiring catalysts such as palladium complexes or copper iodide .
Optimization : Parameters like solvent polarity (e.g., DMF vs. THF), temperature (50–80°C), and stoichiometric ratios of reagents are critical. Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm the presence of the bromine atom (δ ~6.8–7.2 ppm for aromatic protons) and amine group (δ ~2.5–3.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 230.0) .
- X-ray Crystallography : For definitive confirmation of stereochemistry and bond angles, though this requires high-purity crystals .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in bioactivity data (e.g., enzyme inhibition efficacy) may arise from:
- Variability in assay conditions : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration). Standardize protocols using guidelines from for reproducibility.
- Structural impurities : Trace solvents or byproducts (e.g., dehalogenated derivatives) can skew results. Validate compound purity via HPLC-MS before biological testing .
- Statistical analysis : Apply multivariate regression to isolate confounding variables (e.g., cell line heterogeneity) .
Q. How can computational modeling guide the design of this compound analogs with enhanced receptor binding?
- Docking simulations : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., GPCRs or kinases). Focus on substituents at the 3-amine position, which influence steric and electronic interactions .
- QSAR analysis : Correlate structural descriptors (e.g., Hammett constants for substituents) with experimental IC values to prioritize synthetic targets .
Q. What experimental designs mitigate challenges in studying the compound’s reactivity in substitution reactions?
- Kinetic studies : Monitor reaction progress via in situ FTIR or LC-MS to identify intermediates (e.g., benzylic carbocations).
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in SN2 reactions, while additives like KI improve leaving-group displacement .
- Competitive pathways : Use isotopic labeling (e.g., N-amine) to track regioselectivity in competing substitution mechanisms .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
